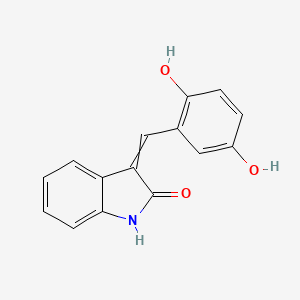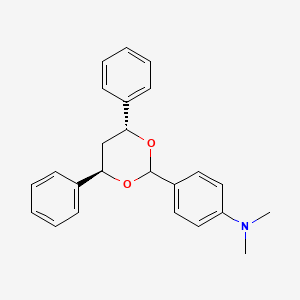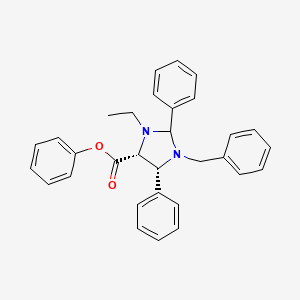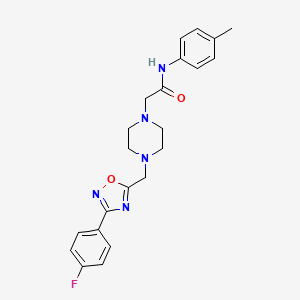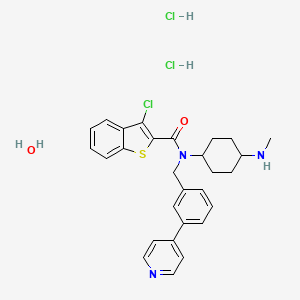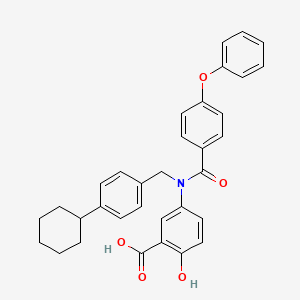
CK2 inhibitor 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CK2 inhibitor 10 is a chemical compound designed to inhibit the activity of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Overexpression of CK2 has been linked to several diseases, particularly cancer, making it a significant target for therapeutic intervention .
Mechanism of Action
Target of Action
The primary target of CK2 Inhibitor 10 is the protein kinase CK2 . CK2 is a constitutively active Ser/Thr protein kinase, which phosphorylates hundreds of substrates, controls several signaling pathways, and is implicated in a plethora of human diseases .
Mode of Action
This compound interacts competitively with the ATP-binding site of CK2 subunit alpha . This interaction leads to the inhibition of CK2’s kinase activity, thereby preventing the phosphorylation of its substrates .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation . It also affects the Wnt/β-catenin and JAK2/STAT3 pathways . Furthermore, it has been found to reduce virus assembling and directly control viral replication .
Pharmacokinetics
This compound exhibits high stability in human and rat liver microsome . It shows low percentage of inhibition in CYP450 isoforms (1A2, 2C19, 3A4), but considerable inhibition in CYP450 2C9 and 2D6 . After intravenous administration, it shows a high volume of distribution and extremely low clearance . Moreover, orally administrated this compound shows high bioavailability .
Result of Action
The inhibition of CK2 by this compound leads to various molecular and cellular effects. It reduces cell proliferation and induces apoptosis in various cancer cell lines . It also restores the IKAROS-mediated repression of BCL-XL and sensitizes AML cells to apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of ATP can compete with the inhibitor for the ATP-binding site of CK2 . Additionally, the cellular environment, such as the presence of other proteins and the pH, can also affect the inhibitor’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
The “CK2 inhibitor 10” interacts with the protein kinase CK2, a serine/threonine protein kinase involved in many cellular processes such as gene expression, cell cycle progression, cell growth and differentiation . The compound acts as an inhibitor, affecting the activity of CK2 and thereby influencing the phosphorylation of hundreds of substrates .
Cellular Effects
The “this compound” has significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit PTEN activity, promoting the PI3K-Akt pathway, and also promotes the NFκB pathway by promoting IκB degradation .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the positively-charged substrate binding region of the enzyme through electrostatic interactions, triggering the dimerization of the enzyme which consequently is inactivated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” have been observed to change over time
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models
Metabolic Pathways
The “this compound” is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The “this compound” is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CK2 inhibitor 10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: CK2 inhibitor 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
CK2 inhibitor 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving CK2 and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of CK2 in cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases associated with CK2 overexpression.
Industry: Utilized in the development of new drugs and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
CX4945: Another potent CK2 inhibitor with a similar mechanism of action.
DRB: A halogenated compound that inhibits CK2 by binding to its ATP-binding site.
Emodin: A condensed polyphenolic compound with CK2 inhibitory activity
Uniqueness of CK2 Inhibitor 10: this compound is unique due to its high selectivity for CK2 and its ability to inhibit the enzyme through both ATP-competitive and allosteric mechanisms. This dual mode of action enhances its potency and reduces the likelihood of off-target effects, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-5-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-24-14-8-6-12(7-9-14)16(21)20-18-19-10-15(25-18)11-2-4-13(5-3-11)17(22)23/h2-10H,1H3,(H,22,23)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIVZLFKYMNZDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
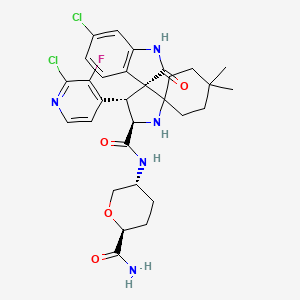
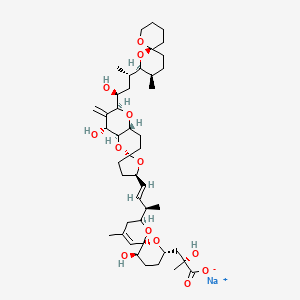
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)
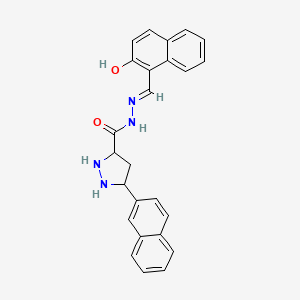

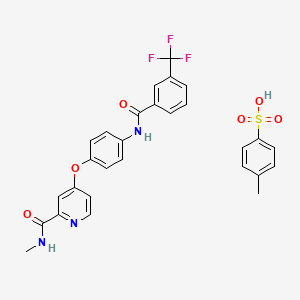
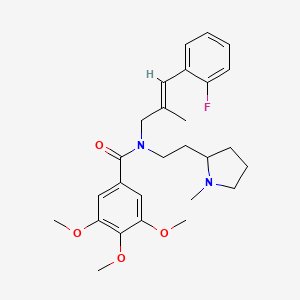
![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)
